molecular formula C9H7BrN2O B1302602 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 728864-58-2

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1302602
CAS No.: 728864-58-2
M. Wt: 239.07 g/mol
InChI Key: UVICLOBRWKMASM-UHFFFAOYSA-N
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Description

“6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound used in organic syntheses and as pharmaceutical intermediates . It is part of the imidazo[1,2-a]pyridines class of compounds, which have attracted significant interest due to their promising and diverse bioactivity .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . It is also reasonably fast, very clean, high yielding, and requires simple workup .


Molecular Structure Analysis

The molecular formula of “this compound” is CHBrNO . Its average mass is 225.042 Da and its monoisotopic mass is 223.958511 Da .


Chemical Reactions Analysis

The compound can react with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine . It can also react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Safety and Hazards

When handling “6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde”, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation . Avoid dust formation .

Future Directions

Imidazo[1,2-a]pyridine derivatives, such as “6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde”, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, they are likely to continue to be a focus of research in the future .

Biochemical Analysis

Biochemical Properties

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with proteins and nucleic acids, potentially leading to cellular damage or therapeutic effects .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and stress responses. Additionally, this compound can affect mitochondrial function, thereby altering cellular energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding to specific biomolecules, such as DNA and proteins. This binding can result in the inhibition or activation of enzymes, leading to changes in cellular processes. For example, the compound can inhibit DNA polymerase, thereby affecting DNA replication and repair. Additionally, it can induce oxidative stress by generating reactive oxygen species, which can further modulate cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The stability of this compound is influenced by factors such as temperature and pH. Over time, it may undergo degradation, leading to the formation of by-products that can have distinct biological activities. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level triggers a significant biological response. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further interact with cellular macromolecules. These interactions can lead to the formation of adducts with proteins and DNA, potentially resulting in mutagenic or carcinogenic effects. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue perfusion and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. The targeting to specific compartments can be mediated by post-translational modifications or the presence of targeting signals. For instance, the localization to the nucleus can enable interactions with DNA and nuclear proteins, influencing gene expression and DNA repair processes .

Properties

IUPAC Name

6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-8(5-13)12-4-7(10)2-3-9(12)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVICLOBRWKMASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373720
Record name 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728864-58-2
Record name 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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